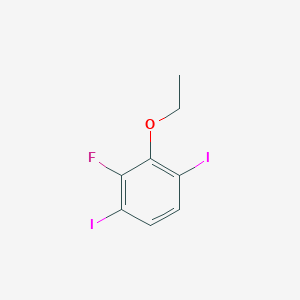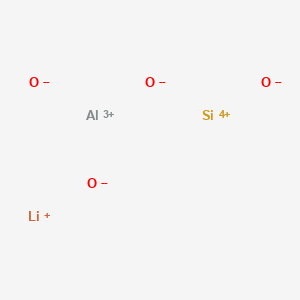
Ebov-GP-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ebov-GP-IN-1 is a potent inhibitor of the Ebola virus glycoprotein (EBOV-GP), which plays a crucial role in the virus’s ability to enter host cells. This compound has shown significant promise in inhibiting the entry of the Ebola virus into cells, making it a valuable candidate for therapeutic development against Ebola virus disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ebov-GP-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature and patents. Generally, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for higher yields and purity. This includes the use of industrial-grade solvents, catalysts, and purification techniques such as chromatography and crystallization to ensure the compound meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ebov-GP-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, each with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
Ebov-GP-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactivity of Ebola virus inhibitors.
Biology: Employed in research to understand the mechanisms of Ebola virus entry into host cells and to develop new antiviral strategies.
Medicine: Investigated as a potential therapeutic agent for the treatment of Ebola virus disease.
Wirkmechanismus
Ebov-GP-IN-1 exerts its effects by binding to the Ebola virus glycoprotein (GP), specifically targeting the GP1 subunit. This binding prevents the glycoprotein from interacting with the host cell receptor, Niemann-Pick C1 (NPC1), which is essential for the virus’s entry into the host cell. By blocking this interaction, this compound effectively inhibits the virus’s ability to infect host cells and replicate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bepridil: Another FDA-approved drug that interacts with the Ebola virus glycoprotein and inhibits viral entry.
Paroxetine: A selective serotonin reuptake inhibitor that has shown activity against Ebola virus by binding to the glycoprotein.
Sertraline: An antidepressant that also inhibits Ebola virus entry by targeting the glycoprotein.
Uniqueness of Ebov-GP-IN-1
This compound is unique in its high potency and specificity for the Ebola virus glycoprotein. Unlike some of the other compounds, which have broader targets and may affect multiple pathways, this compound specifically targets the GP1 subunit, making it a highly effective inhibitor of Ebola virus entry. This specificity reduces the likelihood of off-target effects and increases its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C25H40ClN3O2 |
|---|---|
Molekulargewicht |
450.1 g/mol |
IUPAC-Name |
(3S,4aS,8aS)-N-tert-butyl-2-[(2S)-3-[[(1S)-1-(4-chlorophenyl)ethyl]amino]-2-hydroxypropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C25H40ClN3O2/c1-17(18-9-11-21(26)12-10-18)27-14-22(30)16-29-15-20-8-6-5-7-19(20)13-23(29)24(31)28-25(2,3)4/h9-12,17,19-20,22-23,27,30H,5-8,13-16H2,1-4H3,(H,28,31)/t17-,19-,20+,22-,23-/m0/s1 |
InChI-Schlüssel |
JJBSSFPMAQJPSI-YCSIXTNKSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)NC[C@@H](CN2C[C@H]3CCCC[C@H]3C[C@H]2C(=O)NC(C)(C)C)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Cl)NCC(CN2CC3CCCCC3CC2C(=O)NC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


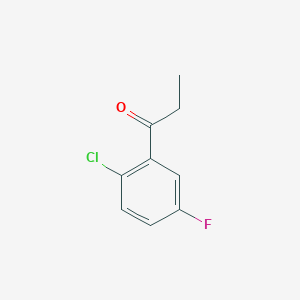
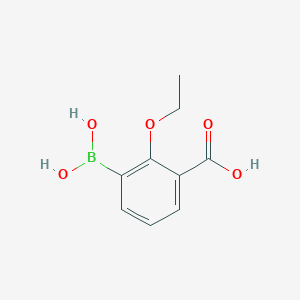


![3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid](/img/structure/B14762155.png)

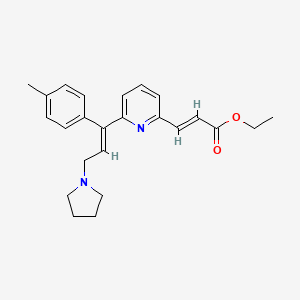
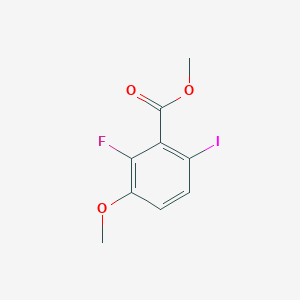

![disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate](/img/structure/B14762181.png)
![3-[6-(Acetyloxymethyl)-3,5-dihydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,4-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B14762183.png)
![1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide,(2S)-2-hydroxybutanedioic acid](/img/structure/B14762186.png)
